cis,cis-Photocitral A

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

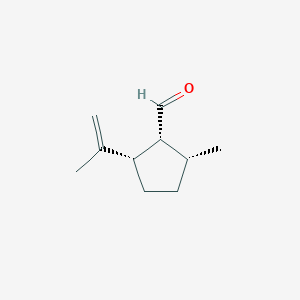

Cis,cis-Photocitral A, also known as this compound, is a useful research compound. Its molecular formula is C10H16O and its molecular weight is 152.23 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble in water; soluble in fatsmiscible at room temperature (in ethanol). The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Biological Activities

Cis,cis-Photocitral A exhibits several biological activities that make it valuable in various applications:

- Antimicrobial Properties : Research indicates that this compound possesses significant antibacterial and antifungal properties. Studies have shown its efficacy against common pathogens such as Escherichia coli and Staphylococcus aureus .

- Antioxidant Activity : The compound has demonstrated antioxidant capabilities, which are crucial for protecting cells from oxidative stress. This property is particularly beneficial in food preservation and cosmetic formulations.

- Anti-inflammatory Effects : this compound has been linked to anti-inflammatory effects, making it a candidate for therapeutic applications in treating inflammatory diseases .

Pharmaceutical Applications

This compound is being explored for its potential as an active ingredient in pharmaceutical formulations. Its antimicrobial and anti-inflammatory properties suggest possible uses in developing treatments for infections and inflammatory conditions.

| Study | Findings | Application |

|---|---|---|

| Significant antibacterial activity against E. coli and S. aureus | Antimicrobial agents | |

| Exhibits antioxidant properties | Nutraceuticals |

Agricultural Uses

The compound's antimicrobial properties make it suitable for use as a natural pesticide or fungicide. It can help control plant pathogens without the adverse effects associated with synthetic chemicals.

| Research | Outcome | Application |

|---|---|---|

| Effective against fungal pathogens in crops | Natural fungicide | |

| Reduces bacterial load on plants | Biopesticide |

Food Industry

This compound can be utilized as a natural preservative due to its antimicrobial and antioxidant properties. It helps extend the shelf life of food products while maintaining safety and quality.

| Study | Findings | Application |

|---|---|---|

| Inhibits microbial growth in food products | Food preservative | |

| Enhances flavor profiles while providing health benefits | Flavoring agent |

Case Study 1: Antimicrobial Efficacy

In a study conducted on the essential oil of lemongrass, which contains this compound, researchers found that the oil effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of conventional antibiotics, highlighting the potential of this compound as a natural alternative in antimicrobial therapy .

Case Study 2: Antioxidant Properties

A study evaluated the antioxidant capacity of this compound using various assays, including DPPH radical scavenging activity. The results indicated that the compound exhibited strong antioxidant activity comparable to synthetic antioxidants commonly used in food preservation .

Propriétés

Numéro CAS |

177569-92-5 |

|---|---|

Formule moléculaire |

C10H16O |

Poids moléculaire |

152.23 g/mol |

Nom IUPAC |

(1R,2R,5S)-2-methyl-5-prop-1-en-2-ylcyclopentane-1-carbaldehyde |

InChI |

InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)10(9)6-11/h6,8-10H,1,4-5H2,2-3H3/t8-,9-,10-/m1/s1 |

Clé InChI |

JCDLXWAYWSJVTP-OPRDCNLKSA-N |

SMILES |

CC1CCC(C1C=O)C(=C)C |

SMILES isomérique |

C[C@@H]1CC[C@@H]([C@@H]1C=O)C(=C)C |

SMILES canonique |

CC1CCC(C1C=O)C(=C)C |

Densité |

0.940-0.952 (20°) |

Description physique |

Colourless liquid; minty camphoraceous odou |

Solubilité |

Insoluble in water; soluble in fats Miscible at room temperature (in ethanol) |

Synonymes |

Cyclopentanecarboxaldehyde, 2-methyl-5-(1-methylethenyl)-, (1alpha,2alpha,5alpha)- (9CI) |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.